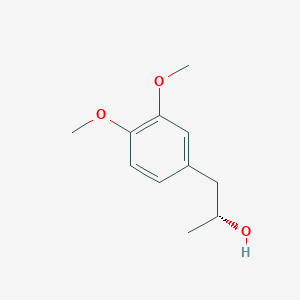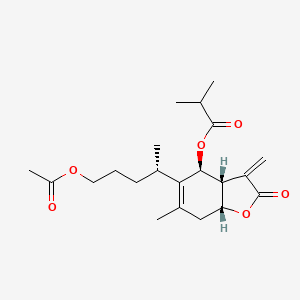![molecular formula C42H37N3O8 B3028175 Bis[6-(5,6-dihydrochelerythrinyl)]amine CAS No. 165393-48-6](/img/structure/B3028175.png)
Bis[6-(5,6-dihydrochelerythrinyl)]amine
Vue d'ensemble
Description
“Bis[6-(5,6-dihydrochelerythrinyl)]amine” is an analytical standard isolated from plants . It is found in Zanthoxylum nitidum and shows strong activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus .
Synthesis Analysis
The compound is isolated from plants and can be used as a reference material or a quality control in the research and development of natural products or herbal drugs .Molecular Structure Analysis
The molecular formula of “this compound” is C42H37N3O8 . The molecular weight is 711.76 g/mol . The compound belongs to the class of Alkaloids .Physical And Chemical Properties Analysis
“this compound” appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in desiccated conditions at -20°C .Applications De Recherche Scientifique
Structural Analysis
The structure of bis[6-(5,6-dihydrochelerythrinyl)]amine was thoroughly examined as a derivative of chelerythrine chloride. This compound was obtained through a reaction with aqueous ammonia, leading to the formation of bis[6-(5,6-dihydrochelerythrinyl)] amine. The structure was determined using various analytical methods including elemental analysis, infrared spectroscopy, 1D and 2D NMR, electron ionization mass spectrometry (EIMS), and chemical ionization mass spectrometry (CIMS) (Dostál et al., 1995).
Chemical Synthesis and Catalysis
This compound is involved in chemical synthesis processes. For instance, it is used in the double dehydrogenation of primary amines to form nitriles. This process involves a detailed mechanistic analysis, highlighting the importance of specific substituents and catalyst modifications for successful dehydrogenation. The stability of related intermediates is also a critical factor in these reactions (Hale et al., 2016).
Biomedical Applications
Poly(amido-amine)s (PAAs), which are related to this compound, have significant biomedical applications. These synthetic tert-amino polymers are obtained through the polyaddition of primary or secondary aliphatic amines to bis(acrylamide)s. PAAs are used in various biomedical applications due to their solubility in water and other polar solvents, biocompatibility, biodegradability, and potential as non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).
Organometallic and Catalytic Chemistry
In organometallic chemistry, derivatives of this compound have been studied in the context of catalytic ethylene oligomerization. This research involves the synthesis and characterization of nickel(II) complexes, offering insights into the thermodynamic and structural aspects of these complexes (Ghisolfi et al., 2014).
Antineoplastic Research
This compound-related compounds have been explored in antineoplastic research. The structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones, which share structural similarities, reveals the importance of the nitrogen atom's position and nature in antineoplastic activity (Zee-Cheng & Cheng, 1978).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H37N3O8/c1-44-37-25(9-7-21-15-31-33(17-27(21)37)52-19-50-31)23-11-13-29(46-3)39(48-5)35(23)41(44)43-42-36-24(12-14-30(47-4)40(36)49-6)26-10-8-22-16-32-34(53-20-51-32)18-28(22)38(26)45(42)2/h7-18,41-43H,19-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEFMOJRNJPFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)NC6C7=C(C=CC(=C7OC)OC)C8=C(N6C)C9=CC1=C(C=C9C=C8)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



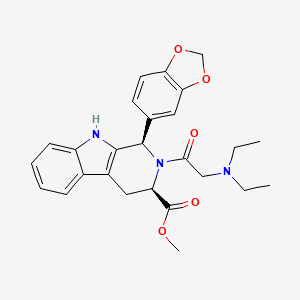
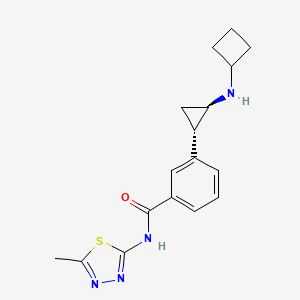
![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)
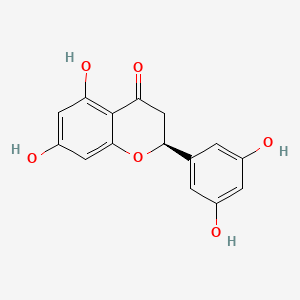

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)
![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)


